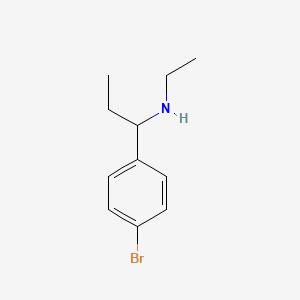

1-(4-Bromophenyl)-N-ethylpropan-1-amine

Übersicht

Beschreibung

1-(4-Bromophenyl)-N-ethylpropan-1-amine is an organic compound with the molecular formula C11H16BrN It is a derivative of phenethylamine, where the phenyl ring is substituted with a bromine atom at the para position, and the ethylamine chain is attached to the propan-1-amine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-N-ethylpropan-1-amine can be achieved through several methods. One common approach involves the alkylation of 4-bromobenzyl cyanide with ethylamine, followed by reduction of the resulting nitrile to the primary amine. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyanide, facilitating the nucleophilic attack by ethylamine. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or by employing lithium aluminum hydride as the reducing agent .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Bromophenyl)-N-ethylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

Reduction: The bromine substituent can be reduced to a hydrogen atom, yielding the unsubstituted phenethylamine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of unsubstituted phenethylamine.

Substitution: Formation of substituted phenethylamine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

1-(4-Bromophenyl)-N-ethylpropan-1-amine serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new reaction pathways and develop novel compounds with potential pharmacological properties.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the amine group to imines or nitriles. |

| Reduction | Reduces the bromine substituent to form unsubstituted derivatives. |

| Substitution | The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution. |

Biology

The compound is utilized in biological studies due to its structural similarity to naturally occurring amines, allowing it to interact with neurotransmitter receptors. Its mechanism of action involves modulating receptor activity, which can be crucial in pharmacological research.

Key Biological Insights :

- Acts as an agonist or antagonist at neurotransmitter receptors.

- Enhances binding affinity due to the presence of the bromine atom.

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and intermediates. Its versatility makes it valuable for various industrial processes, leading to innovations in chemical manufacturing.

Case Study 1: Neurotransmitter Interaction

A study investigated the binding affinity of this compound at serotonin receptors. The compound demonstrated significant modulation of receptor activity, suggesting potential therapeutic applications in treating mood disorders.

Case Study 2: Synthesis of Novel Compounds

Researchers utilized this compound as a precursor in synthesizing novel derivatives with enhanced antibacterial properties. The modified derivatives showed increased efficacy against Gram-positive bacteria, highlighting its potential in pharmaceutical development.

Wirkmechanismus

The mechanism of action of 1-(4-Bromophenyl)-N-ethylpropan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist at these receptors, modulating their activity and influencing signal transduction pathways. The presence of the bromine atom enhances its binding affinity and selectivity for certain receptor subtypes, making it a valuable tool in pharmacological research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromoamphetamine: Similar structure but lacks the ethyl group on the amine chain.

4-Bromomethamphetamine: Similar structure with a methyl group instead of an ethyl group on the amine chain.

4-Bromo-2,5-dimethoxyphenethylamine: Contains additional methoxy groups on the phenyl ring.

Uniqueness

1-(4-Bromophenyl)-N-ethylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The combination of the bromine atom and the ethylamine chain enhances its potential as a research tool and a precursor for the synthesis of novel compounds .

Biologische Aktivität

1-(4-Bromophenyl)-N-ethylpropan-1-amine, also known as 4-bromo-ethylamphetamine, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is . It features a brominated phenyl group attached to an ethylamine side chain, which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 244.16 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP (Octanol-Water) | 3.5 |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized that the compound may act as a monoamine releaser, influencing the levels of neurotransmitters such as dopamine and serotonin in the brain. This mechanism is similar to other compounds within the phenethylamine class, which are known for their stimulant effects.

Antioxidant Activity

Research indicates that similar compounds exhibit antioxidant properties. These compounds can scavenge free radicals, potentially reducing oxidative stress in cells. Preliminary studies on derivatives have shown that they can protect cellular components from oxidative damage, suggesting a promising avenue for further exploration in therapeutic applications.

Antimicrobial Activity

Hydrazine derivatives, including this compound, have been evaluated for antimicrobial properties. Studies indicate that these compounds can exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. Specific testing against strains such as Escherichia coli and Staphylococcus aureus has shown potential efficacy, though detailed data on this compound remains limited.

Anticancer Potential

There is emerging evidence regarding the anticancer potential of hydrazine derivatives. Some studies have suggested that these compounds may influence cancer cell proliferation and induce apoptosis in various cancer cell lines. The exact pathways remain to be fully elucidated but warrant further investigation as potential therapeutic agents in oncology.

Case Study 1: Antioxidant Effects

A study published in a peer-reviewed journal assessed various hydrazine derivatives for their antioxidant capabilities. Results indicated that those with structural similarities to this compound exhibited significant antioxidant activities, which could be beneficial in mitigating cellular damage caused by oxidative stress .

Case Study 2: Antimicrobial Testing

In comparative studies, this compound was tested against bacterial strains such as E. coli and S. aureus. The results showed varying degrees of susceptibility among the strains tested, highlighting the need for more extensive exploration into its antimicrobial efficacy .

Case Study 3: Therapeutic Applications

Investigations into the role of this compound as a precursor in drug synthesis have shown promise in developing new therapeutic agents. Its potential applications span anti-inflammatory and anticancer drugs, indicating a versatile profile that could be harnessed in medicinal chemistry .

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-N-ethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-3-11(13-4-2)9-5-7-10(12)8-6-9/h5-8,11,13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQJEEMOEQKIAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Br)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586097 | |

| Record name | 1-(4-Bromophenyl)-N-ethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-68-1 | |

| Record name | 1-(4-Bromophenyl)-N-ethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.